molecular formula C20H14O2 B1202658 BENZO(a)PYRENE-11,12-DIOL, 11,12-DIHYDRO-, cis- CAS No. 64283-13-2

BENZO(a)PYRENE-11,12-DIOL, 11,12-DIHYDRO-, cis-

Cat. No. B1202658
CAS RN: 64283-13-2
M. Wt: 286.3 g/mol
InChI Key: SGHZUKBSLLOHPU-UXHICEINSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzo[a]pyrene-cis-11,12-dihydrodiol is a phenanthrol.

Scientific Research Applications

Degradation and Bioremediation

  • Degradation by Mycobacterium vanbaalenii PYR-1: This bacterium can oxidize BENZO(a)PYRENE, producing metabolites including cis-BENZO(a)PYRENE-11,12-DIOL, 11,12-DIHYDRO-. This study extends the pathways proposed for the bacterial metabolism of BENZO(a)PYRENE (Moody et al., 2004).
  • Biodegradation by Fusarium sp.: A fungal isolate, Fusarium sp., can degrade BENZO(a)PYRENE, indicating its potential for bioremediation (Chulalaksananukul et al., 2006).
  • Biodegradation by Bacillus cereus and Bacillus vireti: These bacteria, isolated from petrochemical soil, can utilize BENZO(a)PYRENE as a carbon source, suggesting their use in bioremediation of contaminated sites (Mohandass et al., 2012).

Environmental and Health Impacts

  • Placental Transfer and DNA Binding: This study confirms that BENZO(a)PYRENE, when exposed to the maternal circulation, can reach the fetal compartment and bind to DNA in the placenta (Karttunen et al., 2010).
  • Environmental Pollution and Health Harm: Discusses the harm of BENZO(a)PYRENE to health, its environmental concentrations, and research focuses on this compound (Xiaoli and Fusheng, 2002).

Metabolic and Molecular Insights

  • Metabolism in Rodent and Human Hepatic Microsomes: This study investigates the metabolism of BENZO(a)PYRENE-7,8-dihydrodiol and its comparison in rodents and humans, providing insights into species-specific metabolic pathways (Smith et al., 2017).

properties

CAS RN

64283-13-2

Molecular Formula

C20H14O2

Molecular Weight

286.3 g/mol

IUPAC Name

(11S,12R)-11,12-dihydrobenzo[a]pyrene-11,12-diol

InChI

InChI=1S/C20H14O2/c21-19-15-7-3-5-11-8-9-13-10-12-4-1-2-6-14(12)18(20(19)22)17(13)16(11)15/h1-10,19-22H/t19-,20+/m1/s1

InChI Key

SGHZUKBSLLOHPU-UXHICEINSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=C3C=CC4=C5C3=C2[C@@H]([C@@H](C5=CC=C4)O)O

SMILES

C1=CC=C2C(=C1)C=C3C=CC4=C5C3=C2C(C(C5=CC=C4)O)O

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC4=C5C3=C2C(C(C5=CC=C4)O)O

Other CAS RN

64283-13-2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
BENZO(a)PYRENE-11,12-DIOL, 11,12-DIHYDRO-, cis-
Reactant of Route 2
BENZO(a)PYRENE-11,12-DIOL, 11,12-DIHYDRO-, cis-
Reactant of Route 3
BENZO(a)PYRENE-11,12-DIOL, 11,12-DIHYDRO-, cis-
Reactant of Route 4
BENZO(a)PYRENE-11,12-DIOL, 11,12-DIHYDRO-, cis-
Reactant of Route 5
BENZO(a)PYRENE-11,12-DIOL, 11,12-DIHYDRO-, cis-
Reactant of Route 6
BENZO(a)PYRENE-11,12-DIOL, 11,12-DIHYDRO-, cis-

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